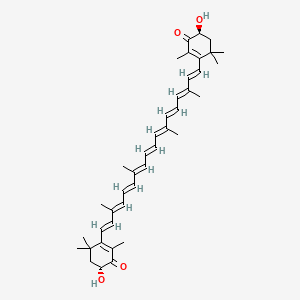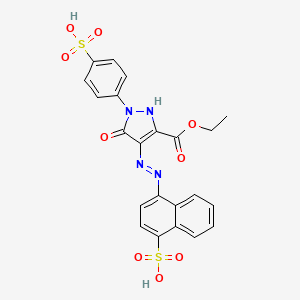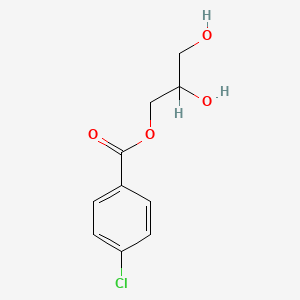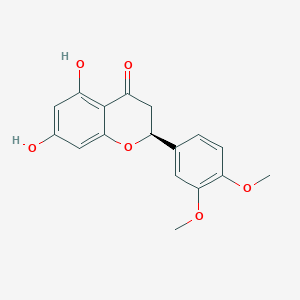
橙皮苷3'-甲醚
描述
Hesperetin 3’-methyl ether is a chemical compound with the molecular formula C17H16O6 . It is a derivative of hesperetin, a natural flavanone that acts as a potent and broad-spectrum inhibitor against human UGT activity .
Synthesis Analysis
The biosynthesis of hesperetin, the parent compound of Hesperetin 3’-methyl ether, involves the condensation of one molecule of 4-coumararoyl-CoA with three molecules of malonyl-CoA . Hesperetin is then transformed into hesperidin through a reaction performed by the flavanone 7-O-glucosyl-transferase enzyme . The specific synthesis process of Hesperetin 3’-methyl ether is not explicitly mentioned in the search results.Molecular Structure Analysis
The molecular structure of Hesperetin 3’-methyl ether consists of 17 carbon atoms, 16 hydrogen atoms, and 6 oxygen atoms . Its average mass is 316.305 Da, and its mono-isotopic mass is 316.094696 Da .Physical And Chemical Properties Analysis
Hesperetin 3’-methyl ether has a density of 1.4±0.1 g/cm3, a boiling point of 548.0±50.0 °C at 760 mmHg, and a flash point of 204.2±23.6 °C . It has 6 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .科学研究应用
化学合成和修饰
- 羟基黄烷酮的碘氧化: 橙皮苷3'-甲醚在化学合成中表现出有趣的反应,尤其是在碘氧化过程中。它产生特定的化合物,例如3-碘橙皮苷7∶3'-二甲醚,具有独特的性质和应用 (Goel, Mahesh, & Seshadri, 1958).
生物医学应用
- 降胆固醇活性: 包括醚在内的橙皮苷衍生物已显示出在高胆固醇喂养小鼠中显着的降胆固醇作用,表明在管理胆固醇水平方面具有潜在应用 (Jeong et al., 2003).
- 药代动力学和药物增强: 橙皮苷的溶解度和生物利用度可以在某些共晶体中得到提高,这表明橙皮苷3'-甲醚可能在改善药物制剂方面具有应用 (Liu et al., 2022).
- 降脂功效: 如橙皮苷7-O-月桂酸醚之类的橙皮苷醚在高胆固醇喂养大鼠中表现出降脂特性,这意味着在脂质管理中具有潜在的治疗应用 (Choi et al., 2004).
食品和农业
- 柑橘蜂蜜产地的标记: 橙皮苷,包括其甲基化形式,被用作确定柑橘蜂蜜花卉产地的标记,突出了其在食品真实性和质量控制中的应用 (Ferreres, Giner, & Tomás-Barberán, 1994).
生物化学和细胞生物学
- 在细胞凋亡和细胞生物学中的作用: 涉及橙皮苷类似物(包括甲基醚)的研究有助于理解某些癌细胞中细胞凋亡的机制,从而深入了解潜在的癌症疗法 (Sivagami et al., 2013).
- 抗炎活性: 已合成并研究了甲基橙皮苷-7-烷基醚类似物的抗炎活性,表明在治疗炎症相关疾病方面具有潜在应用 (Zhang et al., 2011).
纳米技术和食品强化
- 用于食品强化的纳米载体开发: 装载在纳米结构脂质载体中的橙皮苷可用于食品强化,增强其作为天然抗氧化剂的功能 (Fathi & Varshosaz, 2013).
作用机制
属性
IUPAC Name |
(2S)-2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-21-13-4-3-9(5-15(13)22-2)14-8-12(20)17-11(19)6-10(18)7-16(17)23-14/h3-7,14,18-19H,8H2,1-2H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFSSDXPHTZMLA-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hesperetin 3'-methyl ether | |
CAS RN |
89294-54-2 | |
| Record name | Hesperetin 3'-methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089294542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HESPERETIN 3'-METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G7769S94E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the natural sources of Homohesperetin?
A: Homohesperetin, also known as Homoesperetin or Hesperetin 3'-methyl ether, has been isolated from various plant sources. For instance, it has been found in the wood of Vernonia diffusa alongside hesperidin and a novel flavanone glycoside, homoesperetin-7-O-rutinoside []. It is also a constituent of the aerial parts of Dendrobium signatum Rchb.f. and is found alongside other compounds like dendroxine and crystallinin []. Additionally, Erythrina velutina has been identified as a source of Homohesperetin [].
Q2: Can Homohesperetin be produced through microbial biosynthesis?
A: Yes, recent research has demonstrated the successful biosynthesis of Homohesperetin using a genetically engineered strain of Streptomyces albidoflavus []. This was achieved by knocking out the hppD gene, which encodes 4-hydroxyphenylpyruvate dioxygenase, leading to increased intracellular pools of the precursor amino acid l-tyrosine and ultimately higher flavonoid titers, including Homohesperetin.
Q3: How does Homohesperetin compare to other similar compounds in terms of its antioxidant properties?
A: While Homohesperetin itself wasn't specifically tested for antioxidant activity in the provided research, a closely related compound, (-)-6R-signatone, isolated alongside Homohesperetin from Dendrobium signatum Rchb.f., displayed potent ABTS radical scavenging activity with an IC50 of 0.71 ± 0.01 µM, surpassing the activity of the positive control Trolox® []. This suggests that Homohesperetin, being structurally similar, might also possess notable antioxidant potential. Further research is needed to confirm this.
Q4: Has the presence of Homohesperetin been detected in other plant species beyond those mentioned in the provided papers?
A4: The provided research doesn't offer a comprehensive overview of all plant sources containing Homohesperetin. Further investigation into ethnobotanical uses and phytochemical analyses of various plants would be necessary to provide a conclusive answer.
Q5: What is the molecular formula and weight of Homohesperetin?
A5: Although not explicitly stated in the provided abstracts, based on its chemical structure as Hesperetin 3'-methyl ether, Homohesperetin has a molecular formula of C17H16O6 and a molecular weight of 316.3 g/mol. This can be confirmed through chemical databases like PubChem.
Q6: What analytical techniques are commonly used to identify and quantify Homohesperetin?
A: The research highlights the use of various spectroscopic techniques for the structural elucidation of Homohesperetin and related compounds. These include 1H and 13C-NMR, DEPT, 1Hx1H-COSY, and 1Hx13C-COSY []. Additionally, LC-MS (Liquid Chromatography-Mass Spectrometry) has been employed to identify and potentially quantify Homohesperetin in complex plant extracts [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



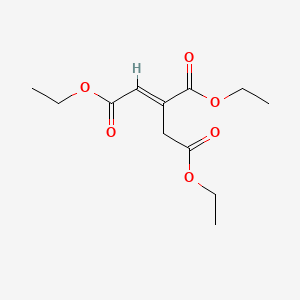
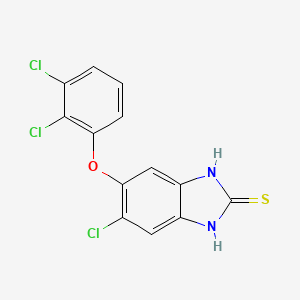
![[Tert-butyl(nitroso)amino]acetic acid](/img/structure/B3061223.png)

![2-[3-(2-Hydroxyethylamino)propylamino]ethanol;hydrochloride](/img/structure/B3061227.png)
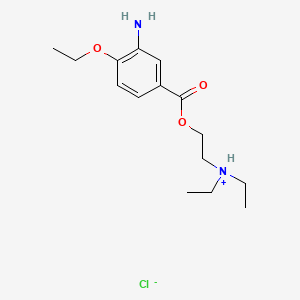

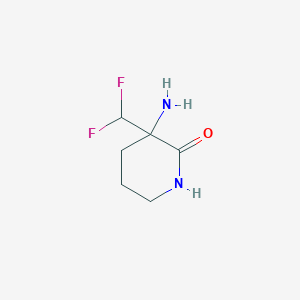
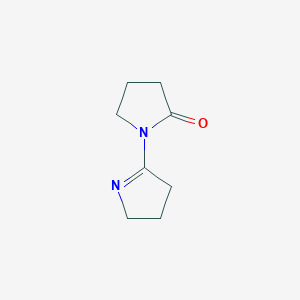
![Phosphonic acid, [3-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]propyl]-](/img/structure/B3061232.png)
